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Zirconium chloride hydroxide monohydrate

Cat. No.: B12721595
CAS No.: 10119-32-1
M. Wt: 161.70 g/mol
InChI Key: QJIKPDGLSZWVFF-UHFFFAOYSA-L
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Description

Historical Context of Research on Zirconium Chloride Hydroxide (B78521) Monohydrate and Related Zirconyl Species

The journey into the chemistry of zirconium compounds began with the discovery of the element itself. In 1789, German chemist Martin Heinrich Klaproth identified a new "earth" (oxide) from a zircon gemstone, which he named zirconia. ferralloy.comddslab.comrsc.org This discovery laid the groundwork for future investigations into zirconium and its derivatives. shef.ac.uk The isolation of the element in an impure metallic form was first achieved by the Swedish chemist Jöns Jacob Berzelius in 1824. ferralloy.comrsc.org

For a considerable period, zirconium and its compounds were subjects of academic curiosity more than industrial application. ddslab.com Research into water-soluble zirconium salts, such as zirconyl chloride, gained momentum as chemists sought to understand their behavior in solution and in the solid state. Early assumptions of simple monomeric structures like ZrO²⁺ (the zirconyl ion) were later revised. Advanced characterization techniques revealed the prevalence of complex, polynuclear species. For instance, the crystal structure of zirconyl chloride octahydrate was refined and shown to be a tetrameric complex, [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂, a discovery that significantly advanced the understanding of zirconyl chemistry. wikipedia.orgsciencemadness.org This historical progression from the discovery of the element to the elucidation of complex zirconyl structures provides the scientific foundation upon which the study of zirconium chloride hydroxide monohydrate is built.

Significance in Advanced Materials Science and Inorganic Chemical Synthesis

This compound and its related zirconyl compounds are of substantial importance as precursors in both materials science and synthetic chemistry. Their primary role is in the generation of zirconium(IV) hydroxide (Zr(OH)₄) and, subsequently, zirconium dioxide (ZrO₂, or zirconia). icm.edu.plwikipedia.org

In advanced materials science, zirconia is a highly valued ceramic material with applications ranging from thermal barrier coatings to solid-state catalysts. researchgate.netxingluchemical.com The synthesis often begins with the controlled hydrolysis of a zirconium salt like zirconyl chloride or zirconium chloride hydroxide. wikipedia.orgchemicalbook.comresearchgate.net Mild basic hydrolysis of these precursors precipitates zirconium hydroxide, an ill-defined material often described as ZrO₂·nH₂O. wikipedia.orgtaylorandfrancis.com This hydroxide can then be calcined (heated to high temperatures) to produce zirconia nanoparticles with specific crystalline phases (e.g., tetragonal or monoclinic), which are crucial for its catalytic and structural properties. researchgate.nettaylorandfrancis.com

In the realm of inorganic and organic chemical synthesis, zirconium(IV) compounds, including zirconyl chloride and zirconium tetrachloride, are recognized as effective Lewis acids. mdpi.comresearchgate.net They are often termed "green" catalysts because of their relatively low toxicity, stability in the presence of moisture, and reusability. researchgate.net These catalysts are employed in a variety of organic transformations, such as Friedel-Crafts and Diels-Alder reactions. mdpi.com The utility of this compound as a readily available, water-tolerant source of zirconium(IV) makes it a valuable reagent in the development of more sustainable chemical processes.

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Formula ClHOZr·H₂O or ZrCl(OH)·H₂O
Molecular Weight 161.7 g/mol nih.gov
Appearance White Solid
CAS Number 10119-32-1 nih.gov

| Synonyms | Zirconium chlorohydrate, Zirconium hydroxychloride drugbank.com |

Table 2: Properties of Zirconium Element

Property Value
Atomic Number 40 americanelements.com
Atomic Weight 91.224 u americanelements.com
Electron Configuration [Kr] 4d² 5s² americanelements.com
Atomic Radius 160 pm americanelements.com
Van der Waals Radius 186 pm americanelements.com

| Element Category | Transition Metal wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH3O2Zr B12721595 Zirconium chloride hydroxide monohydrate CAS No. 10119-32-1

Properties

CAS No.

10119-32-1

Molecular Formula

ClH3O2Zr

Molecular Weight

161.70 g/mol

IUPAC Name

zirconium(2+);chloride;hydroxide;hydrate

InChI

InChI=1S/ClH.2H2O.Zr/h1H;2*1H2;/q;;;+2/p-2

InChI Key

QJIKPDGLSZWVFF-UHFFFAOYSA-L

Canonical SMILES

O.[OH-].[Cl-].[Zr+2]

Origin of Product

United States

Synthesis and Preparative Methodologies of Zirconium Chloride Hydroxide Monohydrate

Hydrolytic Routes from Zirconium Precursors

The hydrolysis of zirconium precursors in aqueous media stands as a fundamental and widely employed method for the synthesis of zirconium-containing hydrates. This approach leverages the reaction of a zirconium salt with water, often mediated by a base, to precipitate the desired hydroxide (B78521) species.

Controlled Hydrolysis of Zirconyl Chloride Species

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is the most common water-soluble derivative of zirconium and serves as a primary precursor. wikipedia.org In aqueous solutions, zirconyl chloride exists as a tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgresearchgate.netresearchgate.net The controlled hydrolysis of this complex is the initial step in forming zirconium hydroxide species. The process involves the reaction of the zirconyl chloride solution with water, leading to the formation of polynuclear hydroxide complexes. researchgate.net The structure of these complexes and the subsequent precipitate are highly dependent on the reaction conditions.

The hydrolysis can be initiated by dissolving zirconyl chloride in deionized water. researchgate.net The subsequent addition of a base or adjustment of pH is then used to drive the precipitation of the hydroxide. The fundamental reaction involves the displacement of chloride ions and coordinated water molecules by hydroxyl groups.

Precipitation Techniques Utilizing Various Bases

The precipitation of zirconium hydroxide from a zirconyl chloride solution is typically achieved by the addition of a base. The choice of the precipitating agent significantly impacts the purity and morphology of the final product.

Commonly used bases include:

Ammonium (B1175870) hydroxide (NH₄OH) : This is a frequently used base for precipitating zirconium hydroxide. icm.edu.plchemicalbook.come3s-conferences.org The reaction of zirconyl chloride with ammonium hydroxide leads to the formation of a white, buoyant precipitate of zirconium hydroxide. chemicalbook.com For instance, adding a 0.1 M aqueous solution of zirconyl chloride to an ammonium hydroxide solution to achieve a final pH of 9 results in the immediate production of the precipitate. chemicalbook.com

Sodium hydroxide (NaOH) : Another effective precipitating agent is sodium hydroxide. google.com The addition of a NaOH solution to a slurry of a zirconium precursor until a high pH (e.g., pH 13) is reached results in the formation of a hydroxide precipitate. google.com

Potassium hydroxide (KOH) : Similar to NaOH, KOH can be used to induce precipitation from zirconium salt solutions. researchgate.net

Amine-based solutions : Triethanolamine (TEA) and diethanolamine (B148213) (DEA) in an ammonia (B1221849) solution can also be used to produce a sol of the precursor to zirconium oxide from zirconyl chloride octahydrate. researchgate.net

The general reaction for the precipitation using a base like ammonium hydroxide can be represented as: ZrOCl₂ + 2NH₄OH → Zr(OH)₄ + 2NH₄Cl e3s-conferences.org

Following precipitation, the product is typically washed multiple times with deionized water to remove residual ions and then dried. chemicalbook.com

Influence of Reaction Parameters on Hydrolysis Products

The physicochemical properties of the synthesized zirconium chloride hydroxide monohydrate are critically dependent on several reaction parameters.

pH : The pH of the precipitation medium is a crucial factor. Precipitation at different pH values can lead to products with varying compositions and surface properties. For example, precipitation at a pH ≤ 6 can result in a product containing excess sorbed nitrate (B79036) ions (when using nitrate precursors), while a pH ≥ 7 can lead to excess ammonium ions when using ammonia as the precipitant. researchgate.net The final pH for basic zirconium sulfate (B86663) precipitation was found to be optimal at 1.6, with a zirconium precipitation yield of 96.1%. mdpi.com In another study, zirconium hydroxide was precipitated at pH values of 4, 7, and 10, with higher pH leading to smaller crystal sizes after calcination. scispace.com

Temperature : Temperature affects both the hydrolysis reaction and the crystallinity of the product. Heating an amorphous zirconium hydroxide sample from 25°C to 90°C in an acidic pH range can increase the crystallinity and decrease its solubility. researchgate.net Aging at 90°C under acidic conditions can lead to the crystallization of the solid phase. researchgate.net One study conducted the hydrolysis of sodium zirconate at a constant temperature of 70°C. icm.edu.pl Another process maintains the solution at 60°C or more for 15 to 60 minutes to dissolve prematurely precipitated zirconium hydroxide. google.com

Concentration : The concentration of the zirconium precursor and the precipitating agent can influence the particle size and morphology. Studies have used zirconyl chloride concentrations ranging from 0.1 M to 0.5 M. chemicalbook.comosti.govresearchgate.net

Aging : Allowing the precipitate to age in the mother liquor can lead to changes in its structure and properties. Aging of zirconium hydroxide gel for extended periods can affect the particle morphology. researchgate.net One study allowed the wet gel to age overnight. e3s-conferences.org However, to avoid olation and oxolation processes that lead to polymeric compounds, the residence time of the precipitate in the mother liquor is sometimes minimized. researchgate.net

ParameterConditionObservationReference
pH ≤ 6Hydrous zirconium dioxide contains excess sorbed anions. researchgate.net
pH ≥ 7Product contains excess ammonium ions (with NH₄OH). researchgate.net
pH 1.696.1% precipitation yield of basic zirconium sulfate. mdpi.com
pH 10Smaller crystal size (48 nm) after calcination at 700°C. scispace.com
Temperature 70°CConstant temperature for hydrolysis of sodium zirconate. icm.edu.pl
Temperature 90°CIncreased crystallinity of zirconium hydroxide. researchgate.net
Aging OvernightAllowed for the wet gel to mature. e3s-conferences.org

Sol-Gel Processing Incorporating this compound Precursors

Sol-gel processing is a versatile wet-chemical technique used for the fabrication of materials, starting from a chemical solution or 'sol'. This method allows for the production of high-purity, homogeneous materials at relatively low temperatures.

Aqueous Sol-Gel Synthesis Pathways for Zirconia and Related Materials

Aqueous sol-gel synthesis is of significant interest for industrial-scale applications due to its simplicity. acs.org In this method, zirconium chloride precursors are hydrolyzed to form a sol, which is a colloidal suspension of solid particles in a liquid. This sol then undergoes gelation to form a 'gel', which is a solid network containing the liquid phase.

A typical aqueous sol-gel process using a chloride precursor involves dissolving the zirconium salt in water, followed by the controlled addition of a base (like NH₄OH) to adjust the pH and initiate hydrolysis and condensation reactions. e3s-conferences.org For instance, zirconia nanoparticles can be synthesized by the caustic fusion of zircon sand followed by a sol-gel process where the pH is controlled to 9 using ammonium hydroxide to obtain a wet gel of ZrO(OH)₂. e3s-conferences.org This gel is then typically aged, dried, and calcined to produce zirconia. The sol-gel method has been shown to be advantageous for stabilizing the tetragonal phase of zirconia at higher temperatures compared to conventional precipitation. acs.org

Microwave-Assisted Sol-Gel Methods

Microwave-assisted synthesis is a rapid and energy-efficient method that can be combined with sol-gel techniques to produce nanomaterials. researchgate.netiaea.org In this approach, microwave irradiation is used to heat the reaction mixture, which can significantly accelerate the gelation and crystallization processes.

For example, a simple and fast synthesis of tetragonal zirconia nanoparticles has been reported using a microwave-assisted citrate (B86180) sol-gel method. researchgate.netiaea.org In another study, zirconia nanofibers were prepared using a microwave-assisted sol-gel method with zirconyl chloride as the precursor. researchgate.net The use of microwave power, ranging from 100-900 W, was found to influence the resulting structure. researchgate.net This rapid heating can lead to smaller particle sizes and different crystalline phases compared to conventional heating methods. researchgate.net

MethodPrecursorKey FeaturesResulting MaterialReference
Aqueous Sol-Gel Zirconyl ChloridepH control with NH₄OH to 9, aging, calcinationZirconia nanoparticles e3s-conferences.org
Aqueous Sol-Gel Zirconium Propoxide/Zirconyl ChlorideComparison of oven vs. vacuum dryingNanocrystalline zirconia (tetragonal) acs.org
Microwave-Assisted Sol-Gel Zirconyl ChlorideHoney used as a capping agent, microwave power varied (100-900 W)Stabilized tetragonal zirconia nanofibers researchgate.net
Microwave-Assisted Sol-Gel Zirconium PrecursorCitric acid used as capping/reducing agentTetragonal zirconia nanoparticles (5-10 nm) researchgate.net

Solution Combustion Synthesis Approaches

Solution Combustion Synthesis (SCS) is a versatile and rapid method for producing a wide range of nanomaterials, including zirconium-based compounds. This technique involves an exothermic, self-sustaining reaction in a solution containing an oxidizer (typically a metal nitrate) and a fuel (such as urea (B33335), glycine, or citric acid). The process is characterized by high temperatures and short reaction times, leading to the formation of fine, crystalline powders.

In the context of zirconium compounds, zirconyl nitrate is often used as the zirconium precursor and oxidizer. The choice of fuel is critical as it influences the combustion process, flame temperature, and the characteristics of the final product, such as particle size and surface area. For instance, the reaction between zirconyl nitrate and urea can be manipulated by adjusting the fuel-to-oxidant ratio to control the properties of the resulting zirconium oxide. While direct synthesis of this compound via SCS is not extensively documented, the method is widely applied to produce zirconium dioxide (zirconia), often from a zirconyl nitrate precursor. The fundamental principles of SCS, however, can be adapted for the synthesis of various zirconium compounds.

Key Research Findings in Solution Combustion Synthesis of Zirconium Compounds:

PrecursorFuelKey FindingsReference
Zirconyl nitrateUreaThe fuel-to-oxidant ratio significantly impacts the properties of the resulting zirconia powders.
Zirconyl nitrateGlycineProduces nanocrystalline zirconia with high surface area.
Zirconyl nitrateCitric acidCan be used to synthesize zirconia with controlled particle size and morphology.

Hydrothermal and Solvothermal Synthetic Strategies

Hydrothermal and solvothermal synthesis are widely employed methods for producing crystalline materials from solutions at elevated temperatures and pressures. In hydrothermal synthesis, water is the solvent, while solvothermal synthesis utilizes organic solvents. These techniques allow for precise control over the size, morphology, and crystallinity of the resulting particles.

For the synthesis of zirconium-based materials, these methods often start with a zirconium salt, such as zirconyl chloride (ZrOCl₂·8H₂O), dissolved in the appropriate solvent. Under hydrothermal or solvothermal conditions, the precursor undergoes hydrolysis and condensation to form zirconium hydroxide or oxide species. The reaction parameters, including temperature, pressure, reaction time, and pH, are crucial in determining the final product's phase and characteristics. For example, the hydrothermal treatment of aqueous solutions of zirconyl salts can lead to the formation of crystalline zirconia (ZrO₂) with different phases (monoclinic or tetragonal) depending on the temperature and the presence of mineralizers.

The synthesis of zirconium hydroxide, a precursor to zirconium chloride hydroxide, has been achieved through hydrothermal methods. For instance, zirconium hydroxide nanoparticles have been synthesized by the hydrothermal treatment of an aqueous solution of zirconyl chloride and urea. In this process, the decomposition of urea raises the pH of the solution, promoting the precipitation of zirconium hydroxide.

Alternative and Emerging Synthetic Routes

Beyond traditional methods, researchers are exploring alternative and more sustainable pathways for the synthesis of zirconium compounds. These emerging routes aim to offer improved control over material properties, reduce environmental impact, and enhance efficiency.

Electrochemical Synthesis Pathways

Electrochemical synthesis presents a promising alternative for the controlled production of metallic and metal oxide nanostructures. This method involves the use of an electrochemical cell where the desired material is deposited on an electrode through reduction or oxidation processes. While the direct electrochemical synthesis of this compound is not a commonly reported procedure, electrochemical methods have been utilized to produce zirconium oxide and hydroxide films.

For example, cathodic electrochemical deposition has been employed to synthesize zirconium oxide films from aqueous solutions of zirconyl nitrate. This process allows for the formation of uniform films on conductive substrates. The principles of electrochemistry could potentially be adapted to precipitate zirconium hydroxide intermediates from solutions containing chloride ions, which could then be further processed to obtain the desired zirconium chloride hydroxide compound.

Green Chemistry Approaches to Zirconium Hydroxide Formation

Green chemistry principles are increasingly being applied to the synthesis of inorganic materials to minimize the use and generation of hazardous substances. In the context of zirconium hydroxide formation, green approaches focus on using environmentally benign solvents (like water), milder reaction conditions, and renewable precursors.

One green approach involves the use of biopolymers as templates or capping agents to control the growth and stability of zirconium hydroxide nanoparticles. For instance, the precipitation of zirconium hydroxide in the presence of natural polymers can yield nanoparticles with controlled size and reduced agglomeration.

Another green strategy is the use of microwave-assisted synthesis. Microwave heating can significantly accelerate reaction rates, leading to shorter synthesis times and reduced energy consumption compared to conventional heating methods. Microwave-assisted hydrothermal synthesis has been successfully used to produce various nanomaterials, and its application to the synthesis of zirconium hydroxide offers a more energy-efficient route. Research has shown that microwave-assisted synthesis can produce zirconium-based metal-organic frameworks in significantly less time than conventional solvothermal methods.

Summary of Zirconium Compound Synthesis Methods:

Synthesis MethodKey AdvantagesTypical Precursors
Solution Combustion SynthesisRapid, simple, produces fine powdersZirconyl nitrate, Urea, Glycine
Hydrothermal/Solvothermal SynthesisHigh control over crystallinity and morphologyZirconyl chloride, Zirconyl nitrate
Electrochemical SynthesisFilm formation, high purityZirconyl nitrate
Green Chemistry ApproachesEnvironmentally friendly, energy efficientZirconyl chloride, Biopolymers

Advanced Structural Characterization and Spectroscopic Analysis

Molecular and Polymeric Architecture in Solution and Solid State

In both aqueous solutions and the solid state, zirconium species derived from the hydrolysis of salts like zirconium oxychloride exhibit a strong tendency to form complex polynuclear structures. The nature of these structures is dictated by conditions such as pH, concentration, and temperature.

The fundamental building block of polynuclear zirconium complexes in acidic aqueous solutions is a tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. lbl.gov This structure consists of four Zr⁴⁺ ions linked by double hydroxyl bridges, forming a planar square arrangement of the zirconium ions. lbl.gov Each zirconium ion in this complex is eight-coordinate, featuring a distorted square antiprism geometry. lbl.gov

Under certain conditions, these tetrameric units can further assemble into larger species. Small-angle X-ray scattering studies have demonstrated that an equilibrium exists between the tetrameric species and an octameric species, identified as Zr₈(OH)₂₀(H₂O)₂₄Cl₁₂. acs.org The octamer is believed to form through the stacking of two tetrameric units. acs.org The predominance of one species over the other is highly dependent on the acidity of the solution. In highly acidic environments ([H⁺]added ≥ 0.6 M for a 0.05 M Zr(IV) solution), the tetramer is the dominant species. acs.org As the acidity decreases ([H⁺]added ≤ 0.05 M), the equilibrium shifts, and the octameric species becomes predominant. acs.org At even lower acidities, further polymerization can occur, leading to the formation of larger, unidentified polymeric Zr(IV) species. acs.org

Properties of Polynuclear Zirconium Species in Aqueous Solution acs.org
PropertyTetrameric Species (Zr₄(OH)₈(H₂O)₁₆⁸⁺)Octameric Species (Zr₈(OH)₂₀(H₂O)₂₄Cl₁₂)
Dominant Condition (for 0.05 M Zr(IV))[H⁺]added ≥ 0.6 M[H⁺]added ≤ 0.05 M
Radius of Gyration3.8 Å5.1 ± 0.2 Å
Hydrolysis Ratio (OH/Zr)2.02.5

The linkage between zirconium centers in these polynuclear complexes is primarily achieved through hydroxyl (OH⁻) bridges. In the characteristic tetramer, the zirconium atoms are connected by double oxygen bridges, which have been identified as double OH⁻ bridges. lbl.govresearchgate.net This bridging leads to the formation of a stable cyclic core.

The coordination environment of zirconium in these aqueous complexes is typically completed by water molecules. In the tetranuclear cluster, each zirconium ion is coordinated to four OH⁻ groups and four H₂O ligands. lbl.gov The coordination number of zirconium is a critical aspect of its chemistry, with eight-coordination being common in these hydrolyzed species. lbl.govnih.gov The bonding distances within these complexes have been determined through techniques like EXAFS, revealing Zr-O(H) distances ranging from approximately 2.10 Å to 2.22 Å and Zr-Cl distances around 2.46 Å to 2.49 Å, depending on the specific complex and conditions. researchgate.net Subsequent polycondensation reactions can occur through processes of olation (formation of Zr-OH-Zr bridges) and oxolation (formation of Zr-O-Zr bridges), leading to the growth of the inorganic network and eventual precipitation of a hydrous gel. ichtj.waw.pl

Phase Transformation and Crystallization Dynamics

The thermal treatment of zirconium chloride hydroxide (B78521) monohydrate derivatives, such as the hydrous zirconia gel precipitated from solution, initiates a series of phase transformations that are critical for the development of crystalline zirconia materials.

The hydrous gel formed from the hydrolysis and condensation of zirconium salts is initially amorphous. ichtj.waw.plscielo.org.mx The transformation of this amorphous zirconium hydroxide into a crystalline phase is a key step in the synthesis of zirconia powders. This process can be described as following a sequence from amorphous Zr(OH)₄ to amorphous ZrO₂ (after dehydroxylation) and then to crystalline t-ZrO₂. scielo.org.mx

The crystallization from the amorphous state is an exothermic process that can be monitored using techniques like differential scanning calorimetry (DSC). scielo.org.mx The temperature and time required for this transformation are inversely related; as the treatment temperature increases, the time needed to achieve crystallization decreases significantly. scielo.org.mx For instance, complete crystallization of amorphous zirconia, which takes 8 hours at 348°C, can be significantly shortened at higher temperatures. scielo.org.mx Studies have shown that the amorphous-to-crystalline transition is marked by a distinct exothermic peak, with the peak maximum shifting to shorter times as the isothermal treatment temperature is raised. scielo.org.mx

Effect of Isothermal Treatment Temperature on the Time to Reach Maximum Crystallization Rate for t-ZrO₂ from Amorphous Zr(OH)₄ scielo.org.mx
Isothermal Temperature (°C)Time to Exothermic Peak Maximum (min)
350114.39
36541.26
37026.55
37518.56
38011.85

A crucial aspect of the crystallization of hydrous zirconia derived from chloride precursors is the frequent formation of a metastable tetragonal phase (t-ZrO₂) at temperatures well below the equilibrium transformation temperature of the stable monoclinic phase (m-ZrO₂). ichtj.waw.plscielo.org.mx The transformation of the amorphous gel into metastable t-ZrO₂ is associated with the loss of hydration water and the water generated during olation processes. ichtj.waw.pl

The synthesis of single-phase t-ZrO₂ with enhanced thermal stability can be achieved by carefully controlling the precipitation and aging conditions. ichtj.waw.pl For example, forced hydrolysis of zirconyl chloride solutions followed by prolonged aging of the precipitated gel at 100°C can yield nanostructured t-ZrO₂ that is stable up to 850°C. ichtj.waw.pl The appearance of this metastable phase is a hallmark of low-temperature synthesis routes starting from zirconium salts. researchgate.net This non-transformable tetragonal phase is particularly valued for its superior thermomechanical properties. ijoer.com

The stability of the zirconia phases, particularly the retention of the desirable metastable tetragonal phase and its transformation to the monoclinic phase, is governed by a complex interplay of several factors:

Particle Size: There is a critical particle size below which the tetragonal phase becomes more stable than the monoclinic phase at room temperature. ichtj.waw.pl Suppressing grain growth during synthesis and thermal treatment is therefore essential for stabilizing t-ZrO₂. Fast sintering is often observed only after the phase transition to the monoclinic form begins. ichtj.waw.pl

Dopants and Stabilizers: The stability of the tetragonal and cubic phases is often enhanced by alloying with aliovalent ions, such as Y³⁺ (in Y₂O₃) or Ca²⁺ (in CaO). ijoer.comharvard.edu These stabilizers create oxygen vacancies in the zirconia lattice, which helps to relieve the oxygen overcrowding around the small Zr⁴⁺ cation, thereby stabilizing the higher-symmetry tetragonal or cubic structures. harvard.edu The amount of stabilizer is critical; for instance, 3 mol% yttria may be insufficient to obtain a fully single tetragonal phase, whereas 4 mol% can achieve this. ijoer.com

Temperature and Thermal History: The firing temperature and cooling conditions significantly impact the final phase composition. jkcs.or.krresearchgate.net Low sintering temperatures and slow cooling can help in retaining the desired phase by controlling grain growth and transformation kinetics. jkcs.or.krresearchgate.net The m- to t-ZrO₂ phase transformation typically occurs around 1170°C upon heating. researchgate.net

Surface Condition and Defects: The state of the zirconia surface can influence phase transformations. Oxygen vacancies on the surface, for example, have been implicated in initiating the tetragonal-to-monoclinic transition during cooling. nih.gov The presence of surface defects can lead to the formation of a metastable state in nanosized zirconia at relatively low temperatures. researchgate.net

Application of Advanced Analytical Techniques for Structural Elucidation

X-ray diffraction (XRD) is a fundamental technique for determining the phase composition and crystallinity of zirconium chloride hydroxide monohydrate. While detailed crystallographic data for a compound explicitly identified as "this compound" is not extensively reported in publicly accessible literature, the analysis of related zirconium compounds provides a framework for understanding its probable structural characteristics.

Zirconium compounds often exhibit complex structures, and their XRD patterns are sensitive to the degree of hydration and the presence of hydroxo-bridged polymeric species. For instance, the well-studied zirconium oxychloride octahydrate, [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O, displays a distinct tetragonal crystal structure. It is plausible that this compound exists as a variation or a decomposition product of such larger cluster compounds, potentially with a layered or a more condensed polymeric structure.

The XRD pattern of a crystalline sample of this compound would be expected to show a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are unique to its crystal structure. The broadness of the peaks can provide information about the crystallite size and the degree of crystalline order. Amorphous or poorly crystalline forms would exhibit broad, diffuse scattering features instead of sharp peaks.

Hypothetical XRD Data Interpretation for Crystalline ZrCl(OH)·H₂O:

Parameter Description
Peak Positions (2θ) The angular positions of the diffraction peaks, which are determined by the lattice parameters of the crystal structure according to Bragg's Law.
Peak Intensities The relative heights of the diffraction peaks, which are related to the arrangement of atoms within the crystal lattice.
Peak Broadening The width of the diffraction peaks, which can be used to estimate the average crystallite size via the Scherrer equation and to assess lattice strain.
Phase Identification Comparison of the experimental XRD pattern with databases (e.g., ICDD) to identify the crystalline phase(s) present.

No specific experimental XRD patterns for a compound definitively identified as this compound (CAS 10119-32-1) were found in the reviewed literature.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials on the nanometer scale, including the size, shape, and aggregation of particles in solution. For this compound, SAXS can provide critical information on the behavior of its precursor species in solution and the early stages of particle formation and growth.

Studies on related zirconium solutions, such as those of zirconium oxychloride, have shown that zirconium(IV) ions undergo extensive hydrolysis and polymerization to form complex polynuclear species. The fundamental building block is often identified as the tetrameric ion [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. SAXS studies have tracked the aggregation of these tetramers under various conditions of concentration, pH, and temperature.

When applied to solutions that would lead to the formation of this compound, SAXS could reveal:

Size and Shape of Primary Species: Determination of the radius of gyration (Rg) of the initial zirconium-containing species in solution.

Particle Growth and Aggregation: Monitoring the evolution of the scattering profile over time to understand the kinetics of particle growth. This can distinguish between different growth mechanisms, such as monomer addition or cluster-cluster aggregation.

Fractal Dimensions: In cases where aggregates are formed, the scattering data can be analyzed to determine the fractal dimension, which describes the morphology of the aggregates (e.g., mass or surface fractals).

Illustrative SAXS Analysis Parameters for Zirconium Species in Solution:

Parameter Information Gained
Scattering Intensity I(q) The primary data obtained, where q is the scattering vector. The shape of the I(q) curve contains information about the particle size and shape.
Guinier Analysis At very low q, this analysis yields the radius of gyration (Rg), a measure of the overall size of the scattering objects.
Porod Analysis At high q, this analysis can provide information about the surface characteristics of the particles, such as the surface area.
Pair-Distance Distribution Function p(r) The Fourier transform of the scattering data, which gives the distribution of distances between all pairs of electrons within a particle, providing a more detailed picture of its shape.

X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is an element-specific technique that provides detailed information about the local atomic environment of zirconium atoms in this compound.

XANES Analysis: The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom (Zr in this case). The position of the absorption edge provides information about the oxidation state, which is expected to be +4 for zirconium. The features in the XANES spectrum (pre-edge peaks, edge shape, and post-edge resonances) are a fingerprint of the local coordination environment (e.g., octahedral, distorted seven-fold, etc.) and the types of ligands (e.g., -O, -OH, -Cl).

EXAFS Analysis: The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the zirconium atoms. By analyzing the oscillations in the absorption coefficient beyond the absorption edge, it is possible to determine:

Coordination Numbers (N): The number of nearest-neighbor atoms.

Interatomic Distances (R): The bond lengths between the central Zr atom and its neighbors.

Debye-Waller Factors (σ²): A measure of the static and thermal disorder in the bond distances.

For this compound, EXAFS would be expected to reveal Zr-O and Zr-Cl bond distances and coordination numbers. It could also potentially identify more distant Zr-Zr interactions if the material has a polymeric or cluster-based structure.

Typical EXAFS Fitting Results for Zirconium Hydroxide Species:

Scattering Path Coordination Number (N) Interatomic Distance (R) / Å Debye-Waller Factor (σ²) / Ų
Zr - O4 - 8~2.1 - 2.3Typically 0.005 - 0.01
Zr - Cl1 - 4~2.4 - 2.6Variable
Zr - ZrVariable~3.4 - 3.6Dependent on structure

While general data for zirconium hydroxide and chloride species exist, specific XAS studies on this compound were not found.

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H Stretching: A broad band in the region of 3000-3600 cm⁻¹ corresponding to the stretching vibrations of hydroxyl groups and water molecules. The breadth of this band is indicative of hydrogen bonding.

H-O-H Bending: A peak around 1600-1630 cm⁻¹ due to the bending vibration of coordinated or lattice water molecules.

Zr-OH Bending: Vibrations in the fingerprint region (below 1200 cm⁻¹) can be attributed to the bending modes of Zr-OH groups.

Zr-O Stretching: Bands in the low-frequency region, typically between 400 and 800 cm⁻¹, are characteristic of the stretching vibrations of Zr-O bonds in the zirconium-oxygen framework.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and can be very useful for studying the Zr-O backbone of polynuclear zirconium species. Characteristic Raman bands for related zirconium species include those for Zr-O-Zr bridging vibrations and symmetric Zr-O stretching modes.

Characteristic Vibrational Bands for Zirconium Hydroxide and Hydrated Species:

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
O-H Stretching (water and hydroxyl)3000 - 3600IR, Raman
H-O-H Bending (water)1600 - 1630IR
Zr-OH Bending900 - 1200IR
Zr-O Stretching400 - 800IR, Raman

Specific vibrational spectra for this compound are not widely published, but the expected bands can be inferred from data on similar zirconium compounds.

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology, size, and aggregation of this compound particles.

Scanning Electron Microscopy (SEM): SEM provides images of the surface topography of the material. For a powdered sample of this compound, SEM analysis would reveal:

Particle Size Distribution: An estimation of the size range of the particles and their aggregates.

Surface Texture: Information about the smoothness or roughness of the particle surfaces.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging and can provide information about the internal structure of the particles. For this compound, TEM can be used to:

Determine Primary Particle Size: Image individual nanoparticles and measure their dimensions accurately.

Visualize Nanostructure: Observe the arrangement of primary particles within larger agglomerates.

Assess Crystallinity: High-resolution TEM (HR-TEM) can reveal the crystal lattice fringes in crystalline domains, providing direct evidence of crystallinity and allowing for the measurement of lattice spacings, which can be correlated with XRD data.

Selected Area Electron Diffraction (SAED): This technique can be used to obtain diffraction patterns from small regions of the sample, confirming the crystalline structure (single crystal or polycrystalline).

Summary of Morphological Information from Electron Microscopy:

Technique Information Obtained
SEM Surface morphology, particle shape and size of agglomerates, surface texture.
TEM Primary particle size and shape, internal structure, visualization of agglomeration.
HR-TEM Lattice imaging, direct observation of crystallinity and crystal defects.
SAED Crystal structure determination of nano-sized regions.

While general studies on the morphology of zirconium-based precipitates exist, specific electron microscopy images of well-characterized this compound are not prevalent in the literature.

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the changes in a material's properties as a function of temperature. For this compound, these methods are crucial for understanding its thermal stability, decomposition pathway, and the nature of its water content.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. A TGA thermogram of this compound would be expected to show distinct mass loss steps corresponding to:

Dehydration: The initial mass loss at lower temperatures (typically below 200°C) would correspond to the removal of the molecule of hydration water.

Dehydroxylation and Dehydrochlorination: At higher temperatures, further mass loss would occur due to the condensation of hydroxyl groups to form water and the elimination of hydrogen chloride (HCl), leading to the formation of zirconium oxide.

The stoichiometry of each decomposition step can be calculated from the percentage of mass loss.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference material as they are heated. This reveals whether physical or chemical changes are endothermic (heat absorbing) or exothermic (heat releasing). For this compound, DTA would show:

Endothermic Peaks: Corresponding to dehydration, dehydroxylation, and dehydrochlorination, as these are typically energy-requiring processes.

Exothermic Peaks: Potentially corresponding to crystallization events, such as the transformation of an amorphous intermediate into crystalline zirconia (e.g., tetragonal or monoclinic ZrO₂).

Expected Thermal Decomposition Steps for ZrCl(OH)·H₂O:

Temperature Range (°C) Process TGA Result DTA Result
~100 - 200Dehydration (loss of H₂O)Mass lossEndothermic peak
~200 - 500Dehydroxylation/Dehydrochlorination (loss of H₂O and HCl)Further mass lossEndothermic peak(s)
> 400 - 500Crystallization of ZrO₂No mass lossExothermic peak

The exact temperatures and mass losses would need to be determined experimentally for this compound.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. researchgate.net When particles are illuminated by a laser, the scattered light intensity fluctuates due to the particles' Brownian motion. DLS analyzes these fluctuations to determine the hydrodynamic diameter of the particles. This method is particularly well-suited for sub-micron particles and nanoparticles. usp.org

In the analysis of zirconium-based compounds, DLS provides critical insights into particle aggregation and colloidal stability. For instance, studies on zirconium hydroxide nanoparticles have demonstrated the utility of DLS in assessing the effects of processing parameters on particle size. Sonication and subsequent centrifugation of zirconium hydroxide suspensions were shown to significantly reduce the polydispersity and improve colloidal stability, as confirmed by DLS data. dtic.mil

Research on zirconium oxide sols has also utilized DLS to characterize the size of primary aggregates. In one study, a stable zirconia sol exhibited a narrow particle size distribution with an average primary aggregate size of 95 nm and a polydispersity index (PdI) of 0.13. researchgate.net The particle sizes in this particular sol ranged from 32 to 220 nm. researchgate.net

Furthermore, the growth kinetics of zirconium-containing particles in solution can be monitored in situ using DLS. In studies of zirconium sulfate (B86663) solutions, DLS measurements revealed a linear increase in the hydrodynamic radii of particles over time, with growth rates influenced by reactant concentrations and the presence of acid. acs.org These findings underscore the capability of DLS to provide real-time data on nanoparticle formation and growth.

Table 1: Illustrative DLS Data for Zirconium-Based Nanoparticles

ParameterZirconium Hydroxide (Post-processing) dtic.milZirconia Sol researchgate.netZirconium Sulfate Solution (Initial Growth) acs.org
Average Hydrodynamic Diameter (nm) Varies with processing95< 5
Polydispersity Index (PdI) Reduced with processing0.13-
Size Range (nm) -32 - 220-
Growth Rate (nm/s) --≈1 x 10⁻⁴ to 5 x 10⁻³
Note: This table presents data from studies on related zirconium compounds to illustrate the application of DLS. The specific values for this compound may vary.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. phi.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For zirconium compounds, XPS is invaluable for determining the surface chemistry, including the oxidation state of zirconium and the nature of surface-bound species. In the characterization of materials synthesized from zirconium oxychloride, XPS analysis of the Zr 3d region reveals two peaks corresponding to the 3d₅/₂ and 3d₃/₂ spin-orbit components. For instance, in a study of a metal-organic framework prepared with a zirconium oxychloride precursor, these peaks were located at binding energies of 182.6 eV and 185.3 eV, respectively, which are characteristic of Zr⁴⁺ in a Zr-O bonding environment. researchgate.net

Analysis of zirconium hydroxide surfaces by XPS has been employed to investigate the adsorption of various molecules. The Zr 3d spectra of clean zirconium hydroxide can be compared to spectra after exposure to different gases to identify changes in the surface chemical environment. dtic.mil Such studies are crucial for understanding the surface reactivity of these materials.

The surface of zirconium metal and its oxides has also been extensively studied using XPS. The binding energy of the Zr 3d peaks can shift depending on the chemical state, allowing for the differentiation between metallic zirconium, suboxides, and stoichiometric zirconium dioxide (ZrO₂). thermofisher.com For example, the presence of Zr-OH bonds on the surface of zirconia-based ceramics has been identified through detailed analysis of the Zr 3d and O 1s XPS spectra.

Table 2: Representative XPS Binding Energies for Zirconium Compounds

ElementCore LevelCompound TypeBinding Energy (eV)Reference
ZirconiumZr 3d₅/₂MOF from ZrOCl₂182.6 researchgate.net
ZirconiumZr 3d₃/₂MOF from ZrOCl₂185.3 researchgate.net
ZirconiumZr 3dZirconium HydroxideVaries with surface species dtic.mil
OxygenO 1sZirconium Oxychloride- researchgate.net
ChlorineCl 2pZirconium Oxychloride- researchgate.net
Note: This table provides representative binding energy values from related zirconium compounds. The exact binding energies for this compound may differ based on its specific surface chemistry.

Chemical Reactivity, Transformation Mechanisms, and Derivative Chemistry

Hydrolysis and Condensation Mechanisms

In aqueous solutions, the zirconium cation undergoes extensive hydrolysis and polymerization. The process begins with the coordination of water molecules to the Zr⁴⁺ ion, followed by deprotonation to form hydroxide (B78521) complexes. These complexes then undergo condensation reactions, forming olated and oxolated polymers. The dominant species in aqueous solutions of zirconyl chloride, in the absence of strong complexing ligands and at pH levels above zero, is the stable tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. osti.govnih.gov This complex features zirconium atoms linked by double hydroxo bridges. nih.gov Further hydrolysis and polymerization can lead to the formation of zirconium hydroxide, Zr(OH)₄, which typically precipitates as an amorphous gel. rsc.org

The formation of zirconium hydroxide from aqueous zirconium species is a complex process involving multiple equilibria. Studies have identified various monomeric and polymeric hydrolysis species in solution, including Zr(OH)³⁺, Zr(OH)₂²⁺, Zr(OH)₄(aq), and the polymeric ions Zr₄(OH)₈⁸⁺ and Zr₂(OH)₆²⁺. researchgate.net The kinetics of these reactions are influenced by factors such as pH, temperature, and zirconium concentration. tudublin.ie

The thermodynamics of zirconium hydrolysis have been investigated to determine the stability of these species. For example, solubility experiments with amorphous Zr(OH)₄ have helped to delineate the stability fields of various mononuclear and polynuclear species across a wide pH range. researchgate.net In strongly acidic solutions, polynuclear species are dominant, while mononuclear species prevail in less acidic conditions. researchgate.net At near-neutral pH, the solubility is governed by the formation of aqueous Zr(OH)₄(aq), and in alkaline conditions, the soluble zirconate ion can form. researchgate.net Thermodynamic data for these reactions, however, can be contradictory across different studies, highlighting the complexity of the system. pageplace.de

Table 1: Selected Hydrolysis Reactions and Stability Constants for Zirconium(IV) at 25 °C

ReactionLog K°Reference
Zr⁴⁺ + H₂O ⇌ Zr(OH)³⁺ + H⁺-0.3 ± 0.3 pageplace.de
Zr⁴⁺ + 4H₂O ⇌ Zr(OH)₄(am) + 4H⁺-1.7 ± 1.2 pageplace.de
4Zr⁴⁺ + 8H₂O ⇌ Zr₄(OH)₈⁸⁺ + 8H⁺-5.1 ± 0.6 pageplace.de

Ligands and counterions present in the solution play a crucial role in directing the hydrolysis and condensation pathways of zirconium, thereby influencing the structure and properties of the final products. These ions can coordinate to the zirconium center, competing with water and hydroxide ions and modifying the structure of the polymeric species.

For instance, the presence of sulfate (B86663) ions (SO₄²⁻) can lead to the precipitation of basic zirconium sulfate instead of zirconium hydroxide. mdpi.com This process is utilized to selectively recover zirconium from solutions. mdpi.com In the synthesis of basic zirconium carbonate, the presence of sulfate ions helps to avoid the formation of gelatinous precipitates that are difficult to filter by forming a polymeric zirconium sulfate intermediate. google.com

Fluoride (B91410) ions are also known to form strong complexes with zirconium. This property is exploited in some synthesis methods for zirconium phosphate (B84403), where fluoride is used to control the reaction and precipitation process. google.com Similarly, the use of polyphosphates as ligands can control the pH and molar ratios during the synthesis of zirconium phosphate, preventing the formation of undesirable gels and leading to granular particles. google.com The concentration of the zirconium precursor itself, along with the degree of hydrolysis, can control the competition between the formation of siloxane (Si-O-Si) and Si-O-Zr bonds in hybrid silicate-zirconium materials. tudublin.ie

Role as a Precursor in Inorganic Synthesis

Zirconium chloride hydroxide is a key starting material for a multitude of inorganic zirconium compounds due to its reactivity and solubility. osti.govzirpro.com By controlling the reaction conditions, it can be transformed into oxides, phosphates, sulfates, and carbonates with tailored properties.

Zirconium chloride hydroxide, via the formation of a zirconium hydroxide [Zr(OH)₄] precursor, is extensively used to synthesize zirconium dioxide (zirconia, ZrO₂). zirpro.comresearchgate.net Zirconia is a technologically important ceramic that exists in three main crystalline forms (polymorphs) at atmospheric pressure: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). researchgate.net The specific polymorph obtained, as well as the particle size and morphology, can be controlled by the synthesis method and subsequent thermal treatment (calcination). researchgate.netkaimosi.com

Common synthesis techniques include:

Co-precipitation: Zirconium hydroxide is precipitated from a zirconyl chloride solution, then washed, dried, and calcined to form ZrO₂. rsc.orgnih.gov

Hydrothermal/Solvothermal Synthesis: This method involves heating the precursor solution in a sealed vessel, often leading to well-defined crystalline nanomaterials. rsc.orgnih.gov For example, pure tetragonal zirconia nanoparticles have been synthesized by the hydrothermal treatment of a zirconyl chloride precursor at 200 °C. nih.gov

Sol-Gel Method: This technique involves the controlled hydrolysis and condensation of precursors to form a gel, which is then dried and calcined. researchgate.net

Microwave-Assisted Synthesis: Microwave heating can accelerate the formation of zirconia nanoparticles, offering a rapid and energy-efficient route. rsc.orgnih.gov

The final properties of the zirconia are highly dependent on reaction parameters such as pH, temperature, precursor concentration, and the presence of additives. rsc.orgnih.gov For instance, calcination of the hydroxide precursor at different temperatures yields different phases; lower temperatures often favor the metastable tetragonal phase, which transforms to the stable monoclinic phase at higher temperatures. kaimosi.comnih.gov

Table 2: Examples of ZrO₂ Nanomaterial Synthesis from Zirconium Chloride Precursors

Synthesis MethodReagentsConditionsResulting Crystal System & SizeReference
Microwave-assistedZirconium oxychloride octahydrate, sodium hydroxide80 °C, 12 min; Calcination at 400 °C, 2 hMixed (Monoclinic & Tetragonal), ~8.8 nm nih.govresearchgate.net
Microwave-assistedZirconium oxychloride, sodium hydroxide6 min; Calcination at 600 °C, 4 hMonoclinic, 32-38 nm researchgate.net
HydrothermalZirconyl chloride octahydrate, NH₄OH200 °C, 12 hTetragonal, Spherical nih.gov
HydrothermalZrOCl₂, sodium acetate240 °C, 6 hTetragonal, Star-shaped, 40-100 nm nih.gov

Zirconium Phosphates: Zirconium phosphate (ZrP), particularly in its layered alpha (α-ZrP) and gamma (γ-ZrP) forms, is another important derivative synthesized from zirconium chloride hydroxide. wikipedia.orgresearchgate.net These materials are known for their applications in ion exchange, catalysis, and intercalation chemistry. wikipedia.orgresearchgate.net Synthesis is typically achieved by reacting a solution of zirconyl chloride with phosphoric acid (H₃PO₄). google.commdpi.com The crystallinity and phase of the resulting ZrP can be controlled by adjusting reaction conditions such as temperature, time, and the concentration of reactants. mdpi.com For example, highly crystalline α-ZrP can be obtained by reacting powdered ZrOCl₂·8H₂O directly with H₃PO₄, while other methods employ hydrothermal or microwave-assisted heating to produce spherical or nanostructured ZrP. mdpi.com

Zirconium Sulfates: Zirconium sulfate can be prepared by reacting zirconium hydroxide or a zirconyl chloride solution with sulfuric acid. mdpi.comnih.govwikipedia.org One method involves mixing a zirconium chloride solution with sulfuric acid at a controlled temperature (60–90 °C) and pH (1.2–2) to precipitate basic zirconium sulfate (Zr₅O₈(SO₄)₂·xH₂O). mdpi.com This basic sulfate can then be calcined to produce high-quality ZrO₂. mdpi.com The anhydrous form, Zr(SO₄)₂, and its various hydrates are white solids used in applications like leather tanning and as catalyst supports. wikipedia.org

Zirconium Carbonates: Basic zirconium carbonate (often represented as Zr(OH)₂CO₃·ZrO₂ or similar formulas) is a reactive zirconium compound used to produce other zirconium chemicals. google.comzirpro.comamericanelements.com It is typically prepared by reacting an acidic solution of zirconyl chloride with a carbonate or bicarbonate solution, such as ammonium (B1175870) carbonate or sodium carbonate. google.com A significant challenge in this synthesis is the formation of a gelatinous precipitate that is difficult to handle. google.com This can be mitigated by introducing sulfate ions into the reaction, which promotes the formation of a more easily filterable product via a polymeric sulfate intermediate. google.com The resulting zirconium carbonate is a water-insoluble solid that can be converted to other compounds, like zirconia, through calcination. americanelements.com

Interactions with Acidic and Basic Media

The dissolution of zirconium hydroxide-based materials in acidic solutions is a complex process influenced by the type of acid and its concentration. Studies on the dissolution kinetics of anodically formed zirconium oxide films show that the rate of dissolution varies significantly among different acids, following the order: HCl > HNO₃ > H₃PO₄ > H₂SO₄. ampp.org The particularly high dissolution rate in hydrochloric acid is attributed to the aggressive nature of the chloride ion (Cl⁻) and its non-uniform adsorption onto the oxide surface. ampp.org

In acidic environments, zirconium can exist as various mononuclear species, including Zr⁴⁺, ZrOH³⁺, and Zr(OH)₄(aq). tandfonline.com However, polynuclear hydroxide complexes, such as the stable tetramer [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, often become the dominant species even in highly acidic solutions, particularly as the zirconium concentration increases. lbl.govresearchgate.netpsi.ch The dissolution kinetics can be very slow, and achieving true equilibrium can take a long time due to the involvement of these polymeric species. tandfonline.com The solubility of amorphous zirconium hydroxide decreases significantly after heating in acidic conditions, which promotes crystallization into more stable oxide phases. researchgate.net

In alkaline (basic) media, the stability and structure of zirconium hydroxide undergo significant changes. A hierarchical structure of amorphous primary particles, stable up to 60°C under acidic and neutral conditions, shows stability only up to 40°C in alkaline environments. researchgate.net At higher temperatures (60°C and 90°C) in alkaline solutions, the material tends to crystallize. researchgate.net The rate of this hydrothermal crystallization is notably faster in alkaline or acidic media compared to neutral pH. researchgate.net

The solubility of zirconium hydroxide increases with rising pH in alkaline conditions. tandfonline.com This is in contrast to zirconium oxide (ZrO₂), which remains sparingly soluble. tandfonline.com The transformation from zirconyl hydroxide (ZrO(OH)₂) to zirconium hydroxide (Zr(OH)₄) can occur during hydrolysis processes as the pH decreases towards neutral from an alkaline state. icm.edu.pl This transformation is marked by the presence of water molecules bonded to Zr-OH groups. icm.edu.pl Beyond a pH of approximately 7.5, zirconium can precipitate as insoluble ZrO₂. biointerfaceresearch.com

Surface Chemistry and Active Site Characterization

The surface of zirconium hydroxide is rich in hydroxyl (-OH) groups, which act as the primary active sites for adsorption and catalysis. Infrared spectroscopy studies on zirconium oxide have identified distinct absorption bands corresponding to different types of surface hydroxyls. Notably, bands at 3780 cm⁻¹ and 3680 cm⁻¹ are assigned to surface hydroxyl groups with different local configurations. oup.com

The reactivity of these hydroxyl species varies. The hydroxyl group associated with the 3780 cm⁻¹ band has been shown to be more reactive than the one at 3680 cm⁻¹. oup.com For instance, it is selectively and irreversibly chlorinated by chloroform-d (B32938) and exchanges hydrogen with propylene (B89431) more rapidly. oup.com These surface hydroxyl groups are crucial for the decomposition of various chemicals, as they provide sites for initial adsorption and subsequent reaction. acs.orgnih.govacs.org The concentration and type of these hydroxyl groups can be influenced by thermal treatments and the surrounding environment, which in turn controls the reaction pathways of surface-bound molecules. rsc.orgprinceton.edu

Table 1: Infrared Bands and Reactivity of Surface Hydroxyl Groups on Zirconium Oxide/Hydroxide
IR Band (cm⁻¹)AssignmentDeuterated Band (cm⁻¹)Observed ReactivityReference
3780Surface Hydroxyl Group (Type 1)2780More reactive; selectively chlorinated by chloroform-d; rapid H-exchange with propylene. oup.com
3680Surface Hydroxyl Group (Type 2)2705Less reactive than the 3780 cm⁻¹ species. oup.com
3315OH Vibrations-Typical for zirconium hydroxide. scielo.org.mx
1644.1Water Molecule Vibration-Emphasizes the presence of Zr-OH group compounds. icm.edu.pl

The effectiveness of zirconium hydroxide as a sorbent is due to its ability to adsorb and sequester a wide range of molecules. The primary mechanism involves the interaction of adsorbates with the surface hydroxyl groups and coordinatively unsaturated zirconium sites. acs.orgnih.gov These sites are responsible for the strong retention of acidic gases like sulfur dioxide (SO₂), which has been shown to react with surface hydroxyls to form zirconium sulfite (B76179) species. researchgate.net

Zirconium hydroxide nanoparticles are effective for the sequestration and decomposition of toxic chemicals and chemical warfare agents. acs.orgnih.govdtic.milkennesaw.edu Environmental contaminants such as CO₂, SO₂, and NO₂ can rapidly form adsorbates on the surface, which can impact the material's effectiveness. acs.orgnih.gov For example, high concentrations of CO₂ can reduce decomposition kinetics by occupying active sites with carbonate species, while elevated humidity can promote hydrolysis of adsorbed molecules and regenerate the reactive hydroxyl sites. acs.org The adsorption capacity is a complex phenomenon influenced by surface area, pH, and the specific chemical nature of the adsorbate. researchgate.net

Table 2: Adsorption and Sequestration Data for Zirconium Hydroxide
AdsorbateAdsorption Mechanism/FindingReference
Sulfur Dioxide (SO₂)Strongly retained by surface hydroxyl groups, forming sulfite species. Removal capacity of 90 mg/cm³. researchgate.net
Ammonia (B1221849) (NH₃)Adsorption capacity can be enhanced by treating the surface with sulfuric acid, forming ammonium sulfate species. researchgate.net
Dimethyl methylphosphonate (B1257008) (DMMP)Adsorbs on free bridging and terminal hydroxyl sites, leading to hydrolysis and decomposition. acs.org
Environmental Contaminants (CO₂, NO₂)Rapidly form adsorbates on available hydroxyl species and unsaturated Zr sites, potentially reducing decomposition of other agents. acs.orgnih.gov
IsopropanolUsed to examine the adsorption behavior of zirconium hydroxide surface sites. kennesaw.edu

Advanced Applications and Functional Materials Derived from Zirconium Chloride Hydroxide Monohydrate

Catalysis and Photocatalysis

The transformation of zirconium chloride hydroxide (B78521) monohydrate into zirconium-based materials is fundamental to the development of advanced catalysts. These materials are prized for their thermal stability, tunable acidic and basic properties, and their ability to act as both active catalytic phases and robust supports for other catalytic metals.

Heterogeneous Catalysis Using Zirconium-Based Materials

Zirconium-based compounds derived from zirconium chloride hydroxide monohydrate are cornerstones in heterogeneous catalysis. The primary product, zirconium dioxide (zirconia, ZrO₂), is a highly effective catalyst or catalyst component for a wide array of organic transformations. chemiis.com Zirconium compounds exhibit Lewis acidic behavior, which, combined with their low toxicity and stability, makes them efficient catalysts for important reactions like amination, Michael additions, and oxidations. nih.gov

Zirconium oxychloride itself can act as a direct and efficient catalyst. For instance, it has been successfully employed in the Knoevenagel condensation for the synthesis of chromen-2-one derivatives, offering advantages such as mild reaction conditions, short reaction times, and high yields. asianpubs.org Furthermore, novel catalysts have been developed by combining zirconium oxychloride with biomass-derived materials. A notable example is a catalyst made from sodium carboxymethyl cellulose (B213188) and zirconium oxychloride octahydrate, which has shown high efficiency in the hydrogenation of furfural (B47365) to furfuryl alcohol. frontiersin.org

Research Highlight: Zr-CMC Catalyst for Furfural Hydrogenation

A study on a zirconium-containing catalyst supported on sodium carboxymethyl cellulose (Zr-CMC), prepared from ZrOCl₂·8H₂O, demonstrated excellent performance in the catalytic transfer hydrogenation of furfural.

ParameterValue
Optimal Mass Ratio (CMC-Na:ZrOCl₂·8H₂O)1:2
Furfural Conversion92.5%
Furfuryl Alcohol Selectivity99.0%
Furfuryl Alcohol Yield91.5%
Reaction Temperature90°C
ReusabilityStable for at least five cycles

This table summarizes the performance of the Zr-CMC catalyst, highlighting its efficiency and stability under mild reaction conditions. frontiersin.org

Support for Active Catalytic Sites (e.g., in Organic Synthesis, Polymerization, Propane Dehydrogenation)

One of the most significant applications of materials derived from this compound is their use as catalyst supports. Zirconia (ZrO₂) is a preferred support material due to its high physical and chemical stability and its ability to enhance the activity and durability of the active metal phase. google.com The interaction between the zirconia support and the active metal can lead to superior catalytic performance compared to other supports.

Zirconia supports, prepared from precursors like zirconium oxychloride, are crucial in several industrial processes:

Organic Synthesis: In copper-zirconia catalysts, the zirconia support helps to create smaller copper nanoparticles and a strong metal-support interface, which is crucial for reactions like CO₂ hydrogenation to methanol. mdpi.com The preparation method, starting from precursors like zirconyl chloride, significantly impacts the final copper dispersion and catalytic activity. mdpi.com

Polymerization: Zirconium-based catalysts are integral to polymerization reactions, including the production of polyethylene. nih.govmdpi.com While many systems use organometallic precursors, the foundational zirconium chemistry often traces back to inorganic starting materials like zirconium chlorides.

Propane Dehydrogenation (PDH): The modification of catalyst supports with zirconium enhances performance. In one study, a silica (B1680970) support was modified with zirconium, which in turn supported cobalt active sites for the non-oxidative dehydrogenation of propane. This modification promoted the catalytic activity of the cobalt species. acs.org

Zirconia's ability to be synthesized with different crystalline phases (monoclinic, tetragonal, and cubic) and its capacity to be promoted with other compounds like polyacids (sulfuric, phosphoric) allow for the fine-tuning of the support's properties for specific catalytic applications. google.come3s-conferences.org

Design of Solid Acid Catalysts for Specific Reactions

This compound is a key precursor for creating robust solid acid catalysts. While pure zirconia possesses moderate acidic properties, its acidity can be dramatically enhanced through modification, most notably by sulfation. rsc.org The resulting material, sulfated zirconia (SZ), is a superacid catalyst used in a variety of industrially important reactions.

The preparation typically involves precipitating zirconium hydroxide from an aqueous solution of zirconium oxychloride, followed by treatment with a sulfate (B86663) source like sulfuric acid or ammonium (B1175870) sulfate, and subsequent calcination. rsc.orgresearchgate.net The sulfate groups strongly bond to the zirconia surface, inducing the formation of powerful Brønsted and Lewis acid sites. researchgate.net These sites are responsible for the material's high catalytic activity.

Sulfated zirconia catalysts are effective in numerous reactions, including:

Isomerization and cracking of hydrocarbons. osti.gov

Esterification and transesterification for biodiesel production. rsc.org

Synthesis of fine chemicals and pharmaceuticals, such as coumarins via the Pechmann reaction. nih.gov

The catalytic activity is influenced by the crystalline phase of the zirconia, with the tetragonal phase often reported to have superior catalytic properties for acid-catalyzed reactions. researchgate.net Researchers can control the synthesis conditions, starting from zirconium oxychloride, to favor the formation of this highly active tetragonal phase. researchgate.net

Energy Technologies

The role of this compound extends into the critical field of energy technologies, where it serves as a precursor for materials used in high-efficiency fuel cells and next-generation energy storage devices like advanced batteries and supercapacitors.

Precursor for Solid Oxide Fuel Cell Components

Zirconium dioxide (zirconia) is a fundamental material in Solid Oxide Fuel Cells (SOFCs), primarily used as the electrolyte. electrochem.org SOFCs are highly efficient devices that convert chemical energy directly into electrical energy. ucsd.edu The electrolyte must be a dense ceramic layer with high ionic conductivity for oxygen ions but low electronic conductivity. Yttria-stabilized zirconia (YSZ) is the most common electrolyte material, and zirconium oxychloride is a frequent starting point for its synthesis. electrochem.orggoogle.com

The manufacturing process involves preparing high-purity zirconia from zirconium oxychloride, often through precipitation to form zirconium hydroxide, which is then calcined. researchgate.netnih.gov This high-purity zirconia is subsequently doped with yttria (Y₂O₃) to stabilize its cubic crystal structure and create oxygen vacancies, which are essential for ionic conduction at high operating temperatures (700-1000°C). electrochem.org

Beyond the electrolyte, zirconia derived from this precursor is also used in other SOFC components, such as in the anode and cathode structures, often as a scaffold material mixed with the electrocatalyst (e.g., Ni-YSZ anodes) to provide structural integrity and match thermal expansion properties. google.com Carbon-supported zirconia has also been investigated as a cost-effective cathode material in microbial fuel cells. cas.cn

Materials for Advanced Batteries and Supercapacitors (e.g., Lithium Zirconium Oxychloride Electrolytes)

Zirconium-based materials are emerging as important candidates for next-generation batteries and supercapacitors due to their unique chemical and physical properties. osti.gov this compound, and the closely related zirconium chlorides, are cost-effective precursors for synthesizing these advanced energy storage materials.

A significant breakthrough is the development of a novel solid-state electrolyte, lithium zirconium oxychloride (LZCO) . This material addresses the critical need for safe, high-performance, and low-cost electrolytes for all-solid-state lithium batteries (ASSLBs). Researchers have successfully synthesized LZCO from affordable compounds, including zirconium chloride, lithium hydroxide monohydrate, and lithium chloride. The resulting electrolyte exhibits performance comparable to state-of-the-art sulfide (B99878) electrolytes but at a fraction of the cost.

Performance of Lithium Zirconium Oxychloride (LZCO) Solid-State Electrolyte

PropertyValueSignificance
Raw Material Cost~$11.60 / kgSignificantly lower than the commercialization threshold (~190/kg).
Room-Temperature Ionic ConductivityUp to 2.42 mS/cmAmong the highest reported for solid-state electrolytes, enabling fast charging.
Compressibility94.2% density at 300 MPaSuperior to many other solid electrolytes, ensuring good contact between components.
Cycling StabilityStable for >2000 cyclesDemonstrates exceptional durability in an all-solid-state battery configuration.

This table highlights the key performance metrics of the LZCO electrolyte synthesized from zirconium chloride-based precursors, demonstrating its potential to make all-solid-state batteries commercially viable.

Additionally, zirconium hydroxide itself, when used as a coating on battery cathodes, can significantly improve capacity retention by reducing detrimental reactions between the electrode and the electrolyte. osti.gov

Applications in Renewable Energy Conversion and Storage Systems

The role of this compound in renewable energy is primarily as a precursor to high-purity zirconium oxide (ZrO₂) and other zirconium-based materials, which are integral components in various energy conversion and storage technologies. nih.govsamaterials.com

In the field of energy storage , particularly in lithium-ion batteries, zirconia powders derived from precursors like zirconium oxychloride are gaining importance. aemmetal.comvulcanrefractories.com They are used as dopants in cathode materials, such as Lithium Nickel Manganese Cobalt Oxide (NMC). The addition of zirconium oxide enhances the thermal resistance, power density, and the aging cycle of NMC cathodes. aemmetal.comsamaterials.com This leads to more durable and higher-performing batteries, which are crucial for electric vehicles and grid-scale energy storage. samaterials.com

Furthermore, zirconium-based materials are at the forefront of the development of all-solid-state batteries (ASSB) . These next-generation batteries promise significant improvements in safety, energy density, and charging efficiency. researchgate.net Zirconia is a key ingredient in the synthesis of solid-state electrolytes (SSE), such as Lithium Lanthanum Zirconium Oxide (LLZO) and Lithium Lanthanum Zirconium Tantalum Oxide (LLZTO). aemmetal.comresearchgate.net this compound, through its conversion to high-purity zirconia, serves as a fundamental building block for these advanced electrolyte materials. researchgate.net Zirconia's high ionic conductivity (when stabilized), excellent thermal and chemical stability, and mechanical strength are critical for the performance and safety of solid-state batteries. researchgate.net

In solar energy , zirconium compounds are being explored to enhance the efficiency and durability of photovoltaic (PV) cells. zircool365.com Zirconium dioxide, derived from precursors like zirconium chloride hydroxide, can be used as a protective anti-reflective coating on solar cells. Its high refractive index helps to trap more light within the cell, increasing its efficiency, while its protective qualities can extend the lifespan of the PV cell by shielding it from environmental degradation. zircool365.com Recent research has also focused on using zirconium-doped indium oxide as a transparent conductive film in silicon heterojunction solar cells, which could reduce the reliance on more expensive materials like indium tin oxide. nih.gov Additionally, zirconium-based perovskite materials are being investigated for their potential in solar cell applications due to their favorable electronic and optical properties. samaterials.commenafn.com

The table below summarizes the key applications of zirconium-derived materials in renewable energy systems.

Renewable Energy Application Zirconium-Based Material Function/Benefit Relevant Precursor
Lithium-Ion BatteriesZirconium oxide (ZrO₂) dopantEnhances thermal resistance, power density, and aging cycle in NMC cathodes. aemmetal.comsamaterials.comThis compound
All-Solid-State BatteriesLithium Lanthanum Zirconium Oxide (LLZO)Serves as a solid-state electrolyte with high ionic conductivity and safety. aemmetal.comresearchgate.netThis compound
Photovoltaic (PV) CellsZirconium dioxide (ZrO₂) coatingsActs as an anti-reflective and protective layer, improving efficiency and durability. zircool365.comThis compound
Heterojunction Solar CellsZirconium-doped indium oxide (IZrO)Functions as a transparent conductive electrode, potentially reducing costs. nih.govThis compound
Perovskite Solar CellsZirconium-based perovskites (e.g., RbZrO₃, KZrO₃)Investigated for their potential as light-harvesting or charge-transporting materials. menafn.comThis compound

Environmental Remediation and Sorption Technologies

This compound is a key starting material for the synthesis of various zirconium-based adsorbents used in environmental remediation. These materials are highly effective in sequestering and decontaminating a range of toxic chemicals from water sources.

Zirconium-based materials, synthesized from precursors such as zirconium oxychloride, have demonstrated exceptional performance in the removal of harmful contaminants. These adsorbents include zirconium (hydro)oxides, zirconium phosphates, and zirconium-based metal-organic frameworks (MOFs). nih.gov Their effectiveness stems from properties like high surface area, chemical stability, and a strong affinity for various pollutants. samaterials.comnih.gov

Zirconium (hydro)oxides are traditional yet highly effective adsorbents for a variety of contaminants. samaterials.com They have been extensively studied for the removal of heavy metals like mercury and chromium, as well as anions such as fluoride (B91410), arsenic, and phosphate (B84403). samaterials.comnih.gov Hydrous zirconium oxide, in particular, shows a high adsorption capacity for fluoride. samaterials.com The efficiency of these materials is often linked to their small particle size and large specific surface area. samaterials.com

Zirconium phosphate based materials are another important class of adsorbents derived from zirconium precursors. menafn.com They are particularly effective for the removal of heavy metal cations and organic dyes from wastewater. vulcanrefractories.commenafn.com The layered structure of zirconium phosphate allows for ion exchange, making it a versatile material for capturing pollutants like lead, cadmium, zinc, and copper. vulcanrefractories.commenafn.com Zirconyl oxychloride is often used in the synthesis of zirconium phosphate adsorbents. vulcanrefractories.com

Zirconium-based Metal-Organic Frameworks (MOFs) , such as UiO-66, have emerged as highly promising materials for environmental applications. nih.govsamaterials.com These crystalline porous materials exhibit exceptionally high surface areas and tunable pore structures, making them highly selective adsorbents. samaterials.comresearchgate.net Zirconium MOFs have shown remarkable capacity for the removal of pollutants like phosphate and arsenic from water. nih.govsamaterials.com The stability of zirconium-based MOFs in water makes them particularly suitable for these applications. samaterials.com

In addition to sequestration, zirconium compounds are also used for the decontamination of highly toxic substances. Zirconium hydroxide, for instance, has been investigated for its effectiveness in neutralizing chemical warfare agents. noahchemicals.comzircon-association.orgmdpi.com Nanofibers coated with zirconium hydroxide have demonstrated high efficiency in decontaminating nerve agents. noahchemicals.com

The following table summarizes the adsorption capacities of various zirconium-based materials for different contaminants.

Adsorbent Material Contaminant Maximum Adsorption Capacity (mg/g) Key Synthesis Precursor
Zirconia-functionalized graphite (B72142) oxidePhosphate131.6 samaterials.comThis compound
Hydrous zirconium oxideFluoride124 samaterials.comThis compound
UiO-66 MOFArsenate303.34 samaterials.comThis compound
Zirconia modified activated carbon (ZrO₂/AC)Arsenite64.00 google.comThis compound
Activated carbon-ZrO₂/CeO₂ nanocompositesMethylene Blue75.54 wundermold.comThis compound
Activated carbon-ZrO₂/CeO₂ nanocompositesTetracycline hydrochloride26.75 wundermold.comThis compound
Zr-EPRC (Zirconium oxychloride octahydrate-modified composite)Phosphorus~13.46 wiley.comZirconium oxychloride octahydrate

Materials Science and Engineering

This compound is a cornerstone material in the field of materials science and engineering, primarily serving as a versatile precursor for the production of high-performance zirconium-based materials.

This compound, and more commonly its hydrated form, zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), is a fundamental raw material for the production of zirconium dioxide (ZrO₂), also known as zirconia. samaterials.com Zirconia is a high-performance ceramic renowned for its exceptional mechanical strength, thermal stability, and corrosion resistance. samaterials.com

The fabrication of zirconia ceramics from zirconium oxychloride typically involves a thermal decomposition process. aemmetal.comzircool365.com When heated, zirconium oxychloride octahydrate undergoes a series of transformations, first dehydrating and then converting into zirconium oxide. zircool365.com The temperature at which this calcination occurs plays a crucial role in determining the crystalline phase of the resulting zirconia, which can be monoclinic, tetragonal, or cubic. nih.govmdpi.com For instance, the thermal decomposition of ZrOCl₂·8H₂O can yield the metastable tetragonal phase of ZrO₂ at around 400°C. aemmetal.com

This ability to produce high-purity zirconia makes zirconium oxychloride a vital precursor in various synthesis methods, including precipitation, sol-gel, and hydrothermal techniques, to create advanced ceramic components. mdpi.comyoutube.com These ceramics find applications in demanding environments, such as in the manufacturing of bio-inert ceramics for dental and orthopedic implants. samaterials.com

Furthermore, zirconia derived from these precursors is used to create robust coatings . samaterials.comyoutube.com Zirconia coatings, often applied through methods like spray pyrolysis or sol-gel deposition, provide surfaces with extreme resistance to molten metals, metal slags, and high temperatures. samaterials.comyoutube.com Zirconium oxychloride is a common starting material for creating the solutions or suspensions needed for these coating processes. samaterials.comzircool365.com

The table below outlines the thermal decomposition stages of zirconium oxychloride octahydrate to form zirconia.

Temperature Range (°C) Process Resulting Product
< 150DehydrationLoss of water molecules to form lower hydrates (e.g., ZrOCl₂·4H₂O). zircool365.com
~400Dechlorination and CrystallizationFormation of amorphous and metastable tetragonal zirconia (t-ZrO₂). nih.govaemmetal.com
> 850Phase TransformationConversion to monoclinic zirconia (m-ZrO₂). zircool365.com

This compound, often in the form of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), is a widely utilized precursor in the synthesis and engineering of various nanomaterials, including nanoparticles and thin films. zircool365.comamericanelements.com Its solubility in water and alcohols makes it a convenient starting material for several wet-chemical synthesis routes. researchgate.net

Nanoparticle Synthesis: Zirconia (ZrO₂) nanoparticles are frequently synthesized using zirconium oxychloride as the zirconium source. researchgate.netamericanelements.com Common methods include:

Hydrothermal Synthesis: In this method, an aqueous solution of zirconium oxychloride is heated under pressure, often with a mineralizer like potassium hydroxide, to produce crystalline zirconia nanoparticles. samaterials.comaemmetal.com The reaction temperature and precursor concentration can be adjusted to control the particle size and crystal phase (monoclinic, tetragonal, or cubic). aemmetal.commenafn.com

Precipitation: This technique involves dissolving zirconium oxychloride in water and then adding a precipitating agent, such as ammonia (B1221849) or potassium hydroxide, to form zirconium hydroxide. nih.gov This intermediate is then filtered, washed, and calcined to yield zirconia nanoparticles. nih.govnoahchemicals.com

Sol-Gel Method: Zirconium oxychloride can be used in sol-gel processes to produce zirconia nanoparticles. vulcanrefractories.comnoahchemicals.com The process involves the hydrolysis and condensation of the precursor to form a sol, which is then gelled and heat-treated to obtain the final nanoparticles. vulcanrefractories.com

Thin Film Fabrication: Zirconium oxychloride is also a key precursor for the deposition of zirconia thin films. These films have applications in optical coatings, protective layers, and electronic devices. zircool365.comsamaterials.com

Sol-Gel Deposition: Zirconia thin films can be prepared by dip-coating or spin-coating a substrate with a sol made from zirconium oxychloride. samaterials.comsamaterials.com These sols are often prepared in an alcohol-based solution. samaterials.com

Spray Pyrolysis: This technique involves spraying a solution containing zirconium oxychloride onto a heated substrate. nih.gov The precursor decomposes upon contact with the hot surface, forming a zirconia thin film. This method is advantageous due to its cost-effectiveness and potential for large-scale production. nih.gov

The table below summarizes various nanomaterials synthesized using zirconium oxychloride as a precursor.

Synthesis Method Precursor System Resulting Nanomaterial Key Characteristics
Supercritical Hydrothermal SynthesisZrOCl₂ in waterZirconia (ZrO₂) nanoparticlesMixture of monoclinic and tetragonal phases. aemmetal.com
Precipitation followed by Microwave-HydrothermalZrOCl₂ and KOH in waterZirconia (ZrO₂) nanoparticlesParticle size of approximately 119 nm. nih.gov
Sol-GelZrOCl₂·8H₂O and PVP in water (hydrothermal)Zirconia (ZrO₂) thin filmsHigh refractive index and laser damage threshold. samaterials.com
Spray PyrolysisZrOCl₂·8H₂O in waterZirconia (ZrO₂) thin filmsNanostructured films suitable for gas sensing applications. nih.gov
Sol-GelZirconium oxychloride precursorNanocrystalline zirconia (tetragonal phase)Spherical particles with crystallite sizes of 11-13 nm. noahchemicals.com

This compound, through its conversion to zirconium dioxide (zirconia, ZrO₂), is a critical component in the manufacturing of high-performance refractory materials. samaterials.com Refractories are materials engineered to withstand extreme temperatures, corrosive environments, and mechanical stress without degrading. zircon-association.org Zirconia's intrinsic properties make it an exceptional refractory material. vulcanrefractories.com

The primary reason for zirconia's use in high-temperature applications is its remarkably high melting point of approximately 2700°C. wundermold.com Additionally, it possesses low thermal conductivity, which is advantageous for heat containment, and excellent thermal stability. zircon-association.orgwundermold.com The production of zirconia for these applications often begins with zirconium-containing precursors like zirconium oxychloride. samaterials.commenafn.com Thermal decomposition of zirconium oxychloride yields zirconia powder, which is then processed into various refractory forms. researchgate.net

Zirconia-based refractories are indispensable in several industries:

Steel and Glass Manufacturing: They are used to make furnace linings, crucibles, and nozzles that come into contact with molten metal and glass, due to zirconia's chemical inertness and resistance to erosion. aemmetal.comvulcanrefractories.com

Ceramics Industry: Zirconia is used in kiln furniture and linings for glost kilns that fire other ceramic products at high temperatures. vulcanrefractories.com

Aerospace and Machinery: Components in high-temperature machinery and engines are often made from or coated with zirconia-based ceramics to protect them from thermal stress. samaterials.comnoahchemicals.com

The crystalline phase of zirconia—monoclinic, tetragonal, or cubic—influences its thermal and mechanical properties at high temperatures. wundermold.com While pure zirconia undergoes phase transformations during heating and cooling that can cause cracking, stabilizers are often added during the synthesis from precursors like zirconium oxychloride to produce partially stabilized zirconia (PSZ). wundermold.com This stabilized form offers improved thermal shock resistance, a crucial property for refractory applications. zircon-association.org

The table below highlights the key properties of zirconia relevant to its high-temperature applications.

Property Value/Description Significance in Refractory Applications
Melting Point~2700°C wundermold.comAllows the material to maintain structural integrity at very high temperatures.
Thermal ConductivityLow (~2 W/(m·K)) wundermold.comProvides excellent thermal insulation, reducing heat loss in furnaces and kilns. zircon-association.org
Chemical InertnessHigh resistance to molten metals and slags. vulcanrefractories.comPrevents corrosion and contamination in metallurgical and glass-making processes.
Thermal Shock ResistanceGood, especially when stabilized. zircon-association.orgEnables the material to withstand rapid temperature changes without cracking.
Hardness (Vickers)~1220 wundermold.comContributes to high wear resistance in abrasive, high-temperature environments.

Applications in Textiles and Leather Treatment

Zirconium compounds, including zirconium chloride hydroxide and its related forms like zirconium oxychloride, have garnered significant interest in the textile and leather industries as effective alternatives to traditional chemicals, offering unique properties and improved environmental profiles.

In the realm of textile finishing , zirconium-based compounds are utilized for various purposes, including water repellency and as mordants in dyeing processes. Zirconium (IV) chloride, a related compound, has been historically used to make textiles water-repellent. atamanchemicals.com The application of zirconium compounds can impart desirable characteristics to fabrics. For instance, research on the use of zirconium dioxide nanoparticles, derived from zirconium precursors, as a mordant for dyeing wool with natural dyes like thyme has shown an impact on the fabric's flammability and antibacterial properties. nist.gov Studies involving the treatment of wool with zirconium salts have also demonstrated an increase in the fabric's weight and a decrease in bending rigidity, which can improve the handle and drape of the textile. researchgate.net Furthermore, the use of zirconium mordants can render wool fabric hydrophobic. researchgate.net

In the leather industry , zirconium salts are recognized as a viable alternative to chromium in tanning processes, leading to the production of "chrome-free" leather. researchgate.netuc.edu Leather tanned with zirconium compounds is notably white, which is advantageous for producing light-colored or pastel-dyed leathers. researchgate.netuc.edu Research on zirconium oxychloride, a hydrated form of zirconium chloride hydroxide, has shown that it can be an effective tanning agent, capable of producing leathers with high hydrothermal stability, with shrinkage temperatures reaching up to 95°C. researchgate.netresearchgate.net The effectiveness of zirconium tanning can be enhanced by the use of ligands, such as citric acid, which helps to stabilize the zirconium in solution and improve its interaction with the collagen fibers of the leather. researchgate.netresearchgate.net Combination tanning systems, for example using zirconium with tetrakis (hydroxymethyl) phosphonium (B103445) sulfate (THPS), have also been explored to produce high-quality leathers with properties comparable to conventional chrome-tanned leathers. researchgate.netnih.gov

Application Area Zirconium Compound Used/Studied Key Findings and Research Outcomes Reference
Textile FinishingZirconium (IV) chlorideImparts water-repellent properties to textiles. atamanchemicals.com
Textile FinishingZirconium dioxide nanoparticles (from zirconium precursors)Acts as a mordant in dyeing, influences flammability and antibacterial properties of wool. nist.gov
Textile FinishingZirconium saltsIncreases fabric weight, decreases bending rigidity, and imparts hydrophobicity to wool. researchgate.net
Leather TanningZirconium salts (general)Produces white, chrome-free leather suitable for light-colored dyeing. researchgate.netuc.edu
Leather TanningZirconium oxychlorideEffective tanning agent providing high hydrothermal stability (up to 95°C shrinkage temperature). researchgate.netresearchgate.net
Leather TanningZirconium oxychloride with citric acidCitric acid acts as a stabilizing ligand, enhancing tanning performance. researchgate.netresearchgate.net
Leather TanningZirconium in combination with THPSProduces high-quality leather comparable to chrome-tanned leather. researchgate.netnih.gov

Utilization as Fire Retardants

The fire-retardant properties of zirconium compounds, including zirconium chloride hydroxide and its derivatives, are a significant area of research and application. These compounds can enhance the fire resistance of various materials, particularly natural fibers like wool and polymers.

The mechanism by which zirconium compounds impart flame retardancy often involves several actions. Metal-based flame retardants, in general, can function by altering the thermal degradation pathway of the polymer, creating a physical barrier to heat, and promoting the formation of a protective char layer. nih.gov In the case of metal hydroxides, the endothermic decomposition releases water vapor, which cools the material and dilutes flammable gases in the gas phase, thereby inhibiting combustion. nih.govnih.gov

Specifically for zirconium compounds, studies on wool treated with zirconium oxychloride have demonstrated a notable improvement in flame retardancy. researchgate.net The treatment leads to an increase in the decomposition temperature of the wool, a higher residual mass (char), and an increased Limiting Oxygen Index (LOI), which is a measure of the minimum oxygen concentration required to support combustion. researchgate.net The effectiveness of zirconium oxychloride as a flame retardant for wool can be further enhanced when used in conjunction with acids like citric and formic acid. researchgate.net

In the broader context of polymers, zirconium phosphate, another zirconium-containing compound, has been investigated as a flame retardant. It can act synergistically with other flame retardants to improve the fire resistance of materials like polyethylene. researchgate.net The mechanism in such systems can involve the zirconium phosphate promoting the self-crosslinking of polymer chains and the formation of a graphitized, compact, and thermally stable ceramic-like layer that acts as a barrier to heat and oxygen. researchgate.net While there has been less recent research specifically on zirconium in flame retardancy compared to other metals, its high melting point, corrosion resistance, and strength suggest significant potential for future developments in this field. nih.gov

Material Zirconium Compound/System Studied Observed Fire-Retardant Effects Proposed Mechanism Reference
WoolZirconium oxychlorideIncreased decomposition temperature, higher residual mass, and increased Limiting Oxygen Index (LOI).Enhanced char formation. researchgate.net
WoolZirconium oxychloride with citric and formic acidsMarkedly improved flame retardancy.Synergistic effect leading to enhanced thermal stability. researchgate.net
PolyethyleneZirconium phosphate (in conjunction with other flame retardants)Improved fire resistance.Promotion of self-crosslinking of polymer chains and formation of a protective ceramic-like char layer. researchgate.net
General PolymersMetal hydroxides (general principle applicable to zirconium hydroxide)Cooling of the material and dilution of flammable gases.Endothermic decomposition releasing water vapor. nih.govnih.gov

Theoretical and Computational Investigations of Zirconium Chloride Hydroxide Monohydrate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are employed to model the electronic distribution and the nature of the interatomic interactions within Zirconium Chloride Hydroxide (B78521) Monohydrate. These studies are fundamental to understanding the compound's stability, reactivity, and spectroscopic properties.

First-principles calculations, such as those based on Density Functional Theory (DFT), can elucidate the bonding characteristics between the zirconium, chloride, hydroxide, and water components. While detailed studies specifically on the monohydrate are part of a broader body of research, investigations into the hydrolysis of zirconium tetrachloride (ZrCl4) and the structure of related hydrated zirconium compounds offer significant insights. researchgate.net

Calculations on the gas-phase hydrolysis of ZrCl4 show that the initial steps involve the formation of oxychlorohydroxides. researchgate.net These studies analyze the potential energy surfaces and thermochemistry of reaction species, revealing the energetic favorability of certain bonding arrangements. researchgate.netresearchgate.net The bonding in these intermediate structures involves a combination of covalent and ionic interactions. The Zr-O bonds, formed during hydrolysis, and the Zr-OH bonds are highly polarized due to the high charge of the Zr(IV) ion. researchgate.net The Zr-Cl bonds retain significant ionic character. The coordinated water molecule in the monohydrate structure is bound to the zirconium center through a dative bond, where the oxygen atom donates a lone pair of electrons to an empty d-orbital of the zirconium atom.

Table 1: Computed Properties and Descriptors This table summarizes key computed properties for Zirconium Chloride Hydroxide Monohydrate, providing a baseline for more complex computational models.

PropertyValueSource
Molecular FormulaClH3O2ZrPubChem nih.gov
Molecular Weight161.70 g/mol PubChem nih.gov
IUPAC Namezirconium(2+);chloride;hydroxide;hydratePubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov

Molecular Dynamics Simulations of Solution Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound in aqueous solutions and its interactions at interfaces. These simulations model the movement of atoms and molecules over time, providing a detailed picture of solvation, ion-pairing, and surface adsorption.

In aqueous solution, zirconium(IV) ions undergo extensive hydrolysis and polymerization. researchgate.net MD simulations can model the solvation shell of the zirconium cation and the dynamic exchange of water molecules, hydroxide ions, and chloride ions in its coordination sphere. Simulations of the zirconium precursor, zirconyl chloride octahydrate (ZrOCl2·8H2O), show that the zirconium atoms exist in tetranuclear complexes of the form [Zr4(OH)8(H2O)16]8+. researchgate.net The solvation of such precursors is a critical first step in the formation of more complex structures like metal-organic frameworks (MOFs), and MD simulations can clarify the role of water in this process. chemrxiv.org

Regarding interfacial phenomena, MD simulations are crucial for understanding the deposition of zirconia films from zirconium-containing precursors. First-principles molecular dynamics (FPMD) simulations of the water-solid interface of zirconia (ZrO2), a material derived from zirconium hydroxides, reveal the mechanisms of water adsorption and dissociation on the surface. nih.gov These simulations show that water molecules interact strongly with surface zirconium atoms, leading to the formation of surface hydroxyl groups. nih.gov This process is analogous to the condensation and olation reactions that occur during the transformation of zirconium hydroxide precursors into zirconium dioxide.

Table 2: Parameters and Observations from a Representative FPMD Simulation of a Water-ZrO2 Interface This table illustrates typical parameters and findings from simulations relevant to the behavior of hydroxylated zirconium species at interfaces.

ParameterDescription / ValueKey ObservationReference
Simulation MethodFirst-Principles Molecular Dynamics (FPMD)Provides insights into bond formation/breaking. nih.gov
SystemWater layers on a ZrO2 (111) surfaceModels the interface between a derived material and water. nih.gov
Initial Zr-O(water) distance~6.1 ÅWater molecules approach the surface over time. nih.gov
Final Zr-O(water) distance~2.4 ÅStrong interaction and chemisorption of water. nih.gov
Bond FormationZr-O and O-H bonds form on the surface.Dissociation of water molecules is observed. nih.gov

Mechanistic Modeling of Reaction Pathways and Phase Transitions

Mechanistic modeling focuses on elucidating the step-by-step processes involved in chemical reactions and structural transformations of this compound. This includes modeling its formation via hydrolysis and its conversion to zirconium oxides upon heating.

The formation of zirconium hydroxide species from zirconium tetrachloride (ZrCl4) is a key reaction pathway. Computational studies on the gas-phase hydrolysis of ZrCl4 indicate that the process does not directly produce zirconium oxychloride (ZrOCl2) but proceeds through the formation of oxychlorohydroxide intermediates with the subsequent elimination of HCl. researchgate.net These models help predict the most likely reaction intermediates and transition states, providing a detailed energy landscape of the reaction.

Upon heating, zirconium hydroxide compounds undergo phase transitions, typically involving dehydration and crystallization to form various polymorphs of zirconia (ZrO2). researchgate.net Theoretical models can predict the temperatures and conditions under which these transitions occur. For instance, studies on the thermal treatment of zirconium hydroxide show it transforms into an amorphous dioxide, which upon further heating crystallizes into metastable tetragonal zirconia before converting to the stable monoclinic phase. researchgate.netiaea.org Machine-learned force fields and MD simulations have been used to predict the temperature-induced hcp-bcc phase transition in pure zirconium, showcasing the power of these methods to model solid-state transformations at the atomic level. aps.orgnih.gov

Table 3: Modeled Reaction Steps in ZrCl4 Hydrolysis This table outlines the general reaction mechanism for the formation of zirconium hydroxide species from ZrCl4 as suggested by computational studies.

StepReaction DescriptionComputational FindingReference
1Formation of ZrCl4-H2O adductAn initial exothermic step where a water molecule coordinates to the Zr center. researchgate.net
2HCl EliminationFormation of oxychlorohydroxide intermediates, such as ZrOCl(OH), rather than direct ZrOCl2 formation. researchgate.net
3Clustering/PolymerizationExothermic clustering of oxychlorohydroxide intermediates, leading to larger polymeric species. researchgate.netresearchgate.net researchgate.net
4Further Hydrolysis/CondensationSubsequent reactions with water lead to the formation of amorphous zirconium hydroxide. icm.edu.pl icm.edu.pl

Predictive Studies on Structure-Property Relationships for Derived Materials

A significant area of computational research involves predicting the properties of materials derived from this compound, most notably zirconia (ZrO2). By understanding the structure of the precursor and the transformation pathways, researchers can model and predict the final properties of the resulting materials, such as zirconia nanoparticles, aerogels, and ceramics. rsc.orgvcu.edu

Structure-property relationship studies use computational models to link atomic-level structure to macroscopic properties like mechanical strength, thermal stability, and catalytic activity. arxiv.orgrsc.org For example, zirconia aerogels, which can be synthesized using zirconium-based precursors, are of interest for high-temperature thermal insulation. vcu.edu Predictive models can be used to understand how synthesis conditions, influenced by the precursor chemistry, affect the final pore structure and surface area, which in turn dictate the material's insulating properties. vcu.edu

In the field of catalysis, DFT calculations are used to model the adsorption and reaction of molecules on the surfaces of zirconia, predicting its catalytic performance. Scandium-stabilized zirconia, for instance, is a high-efficiency electrolyte in solid oxide fuel cells, and its properties are heavily influenced by its crystal structure and defect chemistry, which can be effectively modeled computationally. wikipedia.org Data-mining approaches like subgroup discovery are also being applied to large materials science datasets to find interpretable patterns and correlations between structure and properties, accelerating the design of new materials. arxiv.org

Table 4: Examples of Predicted Structure-Property Relationships in Zirconia-Based Materials

Derived MaterialStructural Feature ModeledPredicted PropertyComputational Method
Zirconia NanoparticlesCrystal phase (tetragonal vs. monoclinic)Luminescence, electronic propertiesSol-gel synthesis combined with analysis researchgate.net
Yttria-Stabilized Zirconia (YSZ) AerogelsPore structure, surface areaThermal stability, insulating effectivenessMachine learning predictive models vcu.edu
Zirconia CeramicsGrain boundaries, phase compositionMechanical strength, fracture toughnessMeta-analysis of bonding effectiveness nih.gov
Scandium-Stabilized ZirconiaDefect chemistry, ion mobilityIonic conductivity for fuel cell applicationsSolid-state physics calculations wikipedia.org

Q & A

Basic: What are the recommended methods for synthesizing zirconium chloride hydroxide monohydrate with high purity?

Methodological Answer:

  • Hydrothermal Synthesis : Adapt parameters from cadmium chloride monohydrate synthesis (e.g., reactant ratios, pH, temperature) . For zirconium systems, adjust precursor concentrations (e.g., zirconium oxychloride) and use sodium hydroxide for pH control.
  • Purification : Employ recrystallization in acidic media to minimize hydrolysis, analogous to lithium chloride purification via electrolysis .
  • Validation : Confirm purity via X-ray diffraction (XRD) and inductively coupled plasma atomic emission spectroscopy (ICP-AES) .

Basic: How to quantify chloride content in this compound?

Methodological Answer:

  • Silver Chloride Nephelometry : Dissolve the compound in nitric acid, react with silver nitrate, and measure turbidity at 420 nm. Calibrate using standard chloride solutions (detection range: 0.0010%–0.10%) .
  • Potentiometric Titration : Use a silver electrode for direct chloride ion detection, accounting for zirconium hydrolysis by maintaining acidic conditions .
  • Interference Mitigation : Mask zirconium ions with EDTA to prevent precipitation during analysis .

Advanced: How to resolve discrepancies in impurity profiles when analyzing this compound using different spectroscopic techniques?

Methodological Answer:

  • Cross-Validation : Compare ICP-AES results (for Ca, Mg, Cu, Pb, etc.) with X-ray photoelectron spectroscopy (XPS) to differentiate surface vs. bulk impurities.
  • Matrix Matching : Prepare calibration standards with zirconium matrices to minimize spectral interference .
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify systematic errors between techniques .

Advanced: What methodologies are effective for optimizing hydrothermal synthesis parameters of this compound to enhance crystallinity?

Methodological Answer:

  • Design of Experiments (DOE) : Vary temperature (80–200°C), reaction time (6–24 hrs), and pH (2–5) to identify optimal crystallinity conditions .
  • Characterization : Use scanning electron microscopy (SEM) to assess morphology and XRD to quantify phase purity .
  • Key Parameters : Higher temperatures (>150°C) and acidic pH (2–3) typically yield well-defined crystals but may increase hydrolysis risk .

Advanced: How to address conflicting solubility data for this compound in aqueous systems?

Methodological Answer:

  • Controlled Solubility Studies : Conduct gravimetric analysis under standardized conditions (25°C, 0.1 M HNO₃) to minimize hydrolysis .
  • Ionic Strength Adjustment : Use sodium sulfate to maintain consistent ionic strength and reduce variability .
  • Data Harmonization : Compare results with thermodynamic modeling (e.g., Pitzer equations) to resolve discrepancies .

Advanced: What strategies mitigate interference from zirconium hydrolysis products during chloride quantification?

Methodological Answer:

  • Acidic Media Preparation : Dissolve samples in 2 M HNO₃ to suppress zirconium hydroxide formation .
  • Masking Agents : Add 0.1 M EDTA to chelate zirconium ions, preventing co-precipitation with AgCl .
  • Kinetic Analysis : Measure turbidity immediately after reagent addition to avoid time-dependent hydrolysis effects .

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